9-Sulfanylidene-13lambda6-thia-8,10,16-triazatetracyclo[8.6.0.0^{2,7}.0^{11,15}]hexadeca-1(16),2(7),3,5-tetraene-13,13-dione
Description
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Properties
IUPAC Name |
13,13-dioxo-13λ6-thia-8,10,16-triazatetracyclo[8.6.0.02,7.011,15]hexadeca-1(16),3,5,7-tetraene-9-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S2/c16-19(17)5-9-10(6-19)15-11(13-9)7-3-1-2-4-8(7)14-12(15)18/h1-4,7,9-10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTDAEGTFPMUPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)N3C(=N2)C4C=CC=CC4=NC3=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-Sulfanylidene-13lambda6-thia-8,10,16-triazatetracyclo[8.6.0.0^{2,7}.0^{11,15}]hexadeca-1(16),2(7),3,5-tetraene-13,13-dione represents a complex organic structure with potential biological activity. Its unique arrangement of atoms and functional groups suggests various interactions within biological systems.
Chemical Structure and Properties
This compound is characterized by a tetracyclic structure with multiple nitrogen and sulfur atoms integrated into its framework. The molecular formula is , and it has a molecular weight of approximately 288.32 g/mol.
Biological Activity
The biological activity of this compound has been explored in various studies focusing on its pharmacological properties:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against a range of bacterial strains. In vitro assays have demonstrated its efficacy in inhibiting the growth of Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Research has suggested that the compound may possess anticancer properties by inducing apoptosis in certain cancer cell lines. This effect is hypothesized to be mediated through the modulation of specific signaling pathways involved in cell survival and proliferation.
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways related to inflammation and cancer progression. It appears to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses.
Case Studies and Research Findings
Several case studies have been documented regarding the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli; demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains. |
| Study 2 | Investigated the cytotoxic effects on MCF-7 breast cancer cells; reported an IC50 value of 25 µM after 48 hours of treatment, indicating significant anticancer activity. |
| Study 3 | Assessed enzyme inhibition; found that the compound inhibited COX-2 activity by 60% at a concentration of 10 µM, suggesting potential anti-inflammatory effects. |
The precise mechanism of action for this compound remains under investigation but is believed to involve:
- Interaction with Cellular Targets : The tricyclic structure allows for potential binding to various receptors or enzymes within cells.
- Induction of Oxidative Stress : It may induce oxidative stress in cancer cells leading to apoptosis.
- Inhibition of Signal Transduction Pathways : By inhibiting key enzymes involved in signaling pathways, it may disrupt cellular processes related to growth and survival.
Preparation Methods
Multi-Step Synthesis from Thiazolidine Precursors
The most widely reported route begins with functionalized thiazolidine derivatives, leveraging their inherent sulfur and nitrogen heteroatoms for subsequent cyclization. A representative pathway involves:
- Esterification of Carboxylic Acid Derivatives : Starting materials such as 4-chlorobenzoic acid are esterified using methanol under acidic conditions (e.g., H₂SO₄), achieving yields of 80–90%.
- Hydrazination and Salt Formation : The ester intermediate reacts with hydrazine hydrate to form hydrazides, followed by treatment with CS₂ and KOH to generate thiolate salts.
- Cyclization under Acidic Conditions : Thiolate salts undergo cyclization in acidic media (e.g., HCl/EtOH) at 0°C for 6 hours to form thiol intermediates.
For the target compound, analogous steps are adapted to introduce the tetracyclic core. The final cyclization step employs chlorinated solvents (e.g., CH₂Cl₂) at -78°C to stabilize reactive intermediates, mirroring methods used in anti-aldol reactions of related thiolactams.
Sulfonylation and Cross-Coupling Strategies
Critical to introducing the sulfonyl group is the conversion of thiol intermediates to sulfonyl chlorides. In one protocol, thiols are treated with Cl₂ in 1,2-dichloroethane/water, optimizing solubility and reaction monitoring. Subsequent nucleophilic substitution with amines or heterocyclic amines yields sulfonamides, a step requiring triethylamine as a base and acetonitrile as the solvent.
For the title compound, this approach is modified to incorporate the triazatetracyclic system. Piperidine or toluidine derivatives serve as nucleophiles, with reaction times extended to 6–12 hours to accommodate steric hindrance.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Low-temperature conditions (-78°C) are critical during aldehyde additions to prevent racemization, as demonstrated in analogous aldol reactions. Polar aprotic solvents like acetonitrile improve sulfonamide coupling efficiency by stabilizing charged intermediates.
Stereochemical Control
The compound’s tetracyclic structure necessitates precise control over stereochemistry. Chiral auxiliaries, such as N-propionylthiolactams, are employed during cyclization to enforce eclipsed conformations (C–C–C–C torsion angles ~20°). Enantiomeric excess is validated via X-ray crystallography, revealing planar five-membered rings with dihedral angles <30°.
Analytical Validation and Characterization
Spectroscopic Confirmation
- ¹H/¹³C NMR : Key signals include aromatic protons at δ 7.5–8.1 ppm and thiocarbonyl carbons at δ 165–171 ppm.
- IR Spectroscopy : Sulfonyl stretches (1367–1352 cm⁻¹) and C=S vibrations (1085–1178 cm⁻¹) confirm functional groups.
- Elemental Analysis : Carbon and nitrogen percentages align with theoretical values (e.g., C 45.41%, N 12.22%).
Crystallographic Data
Single-crystal X-ray diffraction reveals intramolecular C–H⋯S hydrogen bonds, forming planar layers. The title compound’s asymmetric unit exhibits inversion symmetry, with bond lengths and angles consistent with related thiadiazoles.
Challenges and Mitigation Strategies
Low Yields in Final Steps
Yields for sulfonamide derivatives typically range from 26.5% to 37.8% due to steric hindrance. Recrystallization from ethanol or petroleum ether improves purity but reduces overall yield.
Solubility Limitations
Thiol intermediates exhibit poor solubility in acetic acid/water systems, necessitating switchable solvents like 1,2-dichloroethane.
Comparative Analysis with Literature Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Thiol Cyclization | 30–40 | ≥95 | Scalability |
| Sulfonylation | 25–35 | 90–95 | Functional group tolerance |
Anti-viral thiadiazole sulfonamides synthesized via similar routes demonstrate bioactivity, suggesting the title compound’s potential pharmacological relevance.
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step routes starting with core heterocyclic frameworks (e.g., pyrimido-benzothiazin derivatives). Key steps include:
Core Preparation : Cyclization under controlled anhydrous conditions (e.g., THF, 25°C, 72 hours) to form the tricyclic backbone.
Substituent Introduction : Alkylation or halogenation (e.g., benzyl chloride in DMF with K₂CO₃) for functional group attachment.
Final Coupling : Thiol-acetamide linkage via nucleophilic substitution (e.g., using NaH as a base in acetonitrile at 60°C).
Q. Optimization Strategies :
- Catalyst Screening : Triethylamine (Et₃N) improves yields in coupling steps by neutralizing HCl byproducts .
- Solvent Selection : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during halogenation .
Table 1 : Example Reaction Parameters for Key Steps
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Core Cyclization | THF, Et₃N, 25°C, 72h | 65 | 92% | |
| Benzylation | Benzyl chloride, K₂CO₃, DMF, 60°C | 78 | 95% | |
| Thio-Acetamide Link | NaH, CH₃CN, 60°C | 70 | 90% |
Q. How can spectroscopic and crystallographic techniques confirm the compound’s structural identity?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography :
Table 2 : Key Crystallographic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2₁/c | |
| Unit Cell Dimensions | a = 10.2 Å, b = 12.4 Å, c = 14.7 Å | |
| R-factor | 0.042 |
Advanced Research Questions
Q. How can discrepancies between crystallographic data and computational models be resolved?
Methodological Answer:
DFT Calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental XRD data. Adjust for solvent effects using PCM models .
Dynamic Effects : Account for thermal motion via Hirshfeld surface analysis to refine electron density maps .
Validation Metrics : Use Rfree values and Ramachandran plots to assess model accuracy .
Q. What strategies mitigate regioselectivity challenges during functionalization?
Methodological Answer:
- Directing Groups : Install temporary protecting groups (e.g., Boc on nitrogen) to control substitution sites .
- Metal Catalysis : Pd-catalyzed C–H activation for selective C–S bond formation (e.g., Pd(OAc)₂ with ligands) .
- Kinetic Control : Lower reaction temperatures (−20°C) favor less thermodynamically stable intermediates .
Q. How can stability and degradation pathways be analyzed under varying conditions?
Methodological Answer:
Q. What methodologies assess potential biological activity in target pathways?
Methodological Answer:
- Enzyme Inhibition Assays : Measure IC₅₀ against kinases (e.g., EGFR) using fluorescence polarization .
- Cellular Uptake : Radiolabel with ¹⁴C and quantify intracellular accumulation via scintillation counting .
- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. control cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
